4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one
CAS No.: 1226450-76-5
Cat. No.: VC7472922
Molecular Formula: C23H26N6O
Molecular Weight: 402.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226450-76-5 |
|---|---|
| Molecular Formula | C23H26N6O |
| Molecular Weight | 402.502 |
| IUPAC Name | 4-phenyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C23H26N6O/c30-23(10-4-8-19-6-2-1-3-7-19)29-16-14-28(15-17-29)22-12-11-21(26-27-22)25-20-9-5-13-24-18-20/h1-3,5-7,9,11-13,18H,4,8,10,14-17H2,(H,25,26) |
| Standard InChI Key | XFXUDANLVCUTJZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Introduction
Structural Components and Related Compounds
-
Phenyl Group: This is a common aromatic ring found in many organic compounds, contributing to stability and potential biological activity.
-
Pyridazinyl Moiety: Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory and antiviral properties .
-
Piperazine Ring: Often used in pharmaceuticals due to its ability to form complexes with biological targets, enhancing drug efficacy.
A related compound, Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, has a similar structure but with a pyridin-2-ylamino group instead of pyridin-3-ylamino. It has a molecular formula of C20H20N6O and a molecular weight of 360.4 g/mol .
Potential Biological Activities
While specific data on 4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one is limited, compounds with similar structures often exhibit neuroleptic or anti-inflammatory activities. For example, pyridazine derivatives are explored as PDE4 inhibitors, which can have anti-inflammatory effects .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | C20H20N6O | 360.4 g/mol | Potential neuroleptic or anti-inflammatory |
| Pyridazin-3(2H)-one derivatives | Variable | Variable | PDE4 inhibitors, anti-inflammatory |
| 3-Phenyl-4-(Pyridin-4-Yl)-6-[4-(Pyrimidin-2-Yl)piperazin-1-Yl]pyridazine | C23H21N7 | Not specified | Potential neuroleptic or anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume